

# Synthesis of Pigment Red 22 from 2-Methyl-5-nitrobenzenamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pigment red 22*

Cat. No.: *B021831*

[Get Quote](#)

## Synthesis of C.I. Pigment Red 22: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

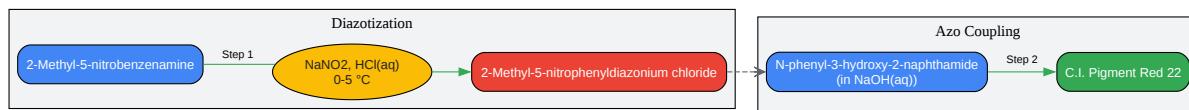
This technical guide provides a comprehensive overview of the synthesis of C.I. **Pigment Red 22**, a monoazo pigment, from its precursor 2-Methyl-5-nitrobenzenamine. The synthesis involves a two-step process: the diazotization of 2-Methyl-5-nitrobenzenamine followed by an azo coupling reaction with N-phenyl-3-hydroxy-2-naphthamide (Naphthol AS-D). This document details the experimental protocols for each stage, presents key quantitative data in structured tables, and includes visualizations of the chemical pathway and experimental workflow to facilitate a thorough understanding of the process.

## Introduction

C.I. **Pigment Red 22**, chemically known as 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide, is a significant member of the azo pigment family, widely utilized in printing inks, coatings, and plastics due to its vibrant yellowish-red hue and good fastness properties.<sup>[1]</sup> The synthesis is a classic example of azo chemistry, a cornerstone of industrial organic synthesis.

The process commences with the diazotization of 2-Methyl-5-nitrobenzenamine, also known as Fast Scarlet G Base. This intermediate is a primary aromatic amine that, when treated with nitrous acid (generated *in situ* from sodium nitrite and a strong mineral acid), forms a reactive diazonium salt. The subsequent coupling of this diazonium salt with a suitable coupling component, in this case, a Naphthol AS derivative, yields the final pigment.

## Physicochemical Properties of Reactants and Product


A summary of the key physical and chemical properties of the starting material, coupling component, and the final pigment is provided below.

| Property          | 2-Methyl-5-nitrobenzenamine                                 | N-phenyl-3-hydroxy-2-naphthamide<br>(Naphthol AS-D)            | C.I. Pigment Red 22                                                         |
|-------------------|-------------------------------------------------------------|----------------------------------------------------------------|-----------------------------------------------------------------------------|
| Synonyms          | 5-Nitro-o-toluidine,<br>Fast Scarlet G Base                 | Naphthol AS-D                                                  | 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide |
| CAS Number        | 99-55-8                                                     | 135-61-5                                                       | 6448-95-9                                                                   |
| Molecular Formula | C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> | C <sub>17</sub> H <sub>13</sub> NO <sub>2</sub>                | C <sub>24</sub> H <sub>18</sub> N <sub>4</sub> O <sub>4</sub>               |
| Molecular Weight  | 152.15 g/mol                                                | 263.29 g/mol                                                   | 426.43 g/mol                                                                |
| Appearance        | Yellow crystalline powder                                   | Light beige powder                                             | Red powder                                                                  |
| Melting Point     | 107-109 °C                                                  | 246-248 °C                                                     | ~250-260 °C<br>(decomposes)                                                 |
| Solubility        | Insoluble in water,<br>soluble in ethanol,<br>ether         | Insoluble in water,<br>soluble in hot toluene,<br>nitrobenzene | Insoluble in water and<br>most organic solvents                             |

## Synthesis Pathway

The synthesis of **Pigment Red 22** from 2-Methyl-5-nitrobenzenamine proceeds via a two-step mechanism:

- **Diazotization:** Formation of a diazonium salt from 2-Methyl-5-nitrobenzenamine.
- **Azo Coupling:** Reaction of the diazonium salt with N-phenyl-3-hydroxy-2-naphthamide.



[Click to download full resolution via product page](#)

**Figure 1:** Overall synthesis pathway for C.I. **Pigment Red 22**.

## Experimental Protocols

The following protocols are representative of the synthesis of C.I. **Pigment Red 22**.

### Diazotization of 2-Methyl-5-nitrobenzenamine

Materials:

| Reagent                               | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
|---------------------------------------|----------------------|--------------|-------------|
| 2-Methyl-5-nitrobenzenamine           | 152.15               | 15.2         | 0.1         |
| Concentrated Hydrochloric Acid (~37%) | 36.46                | 30           | ~0.3        |
| Sodium Nitrite                        | 69.00                | 7.2          | 0.104       |
| Water (deionized)                     | 18.02                | 200          | -           |
| Ice                                   | -                    | As needed    | -           |

**Procedure:**

- In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 15.2 g (0.1 mol) of 2-Methyl-5-nitrobenzenamine in 100 mL of water.
- While stirring, slowly add 30 mL of concentrated hydrochloric acid. The amine will dissolve to form its hydrochloride salt.
- Cool the mixture to 0-5 °C using an ice-salt bath.
- In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 100 mL of water and cool the solution to 0-5 °C.
- Slowly add the sodium nitrite solution dropwise to the stirred amine hydrochloride suspension over 30-60 minutes, maintaining the temperature between 0-5 °C.
- After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.
- The completion of the diazotization can be confirmed by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess is desirable.

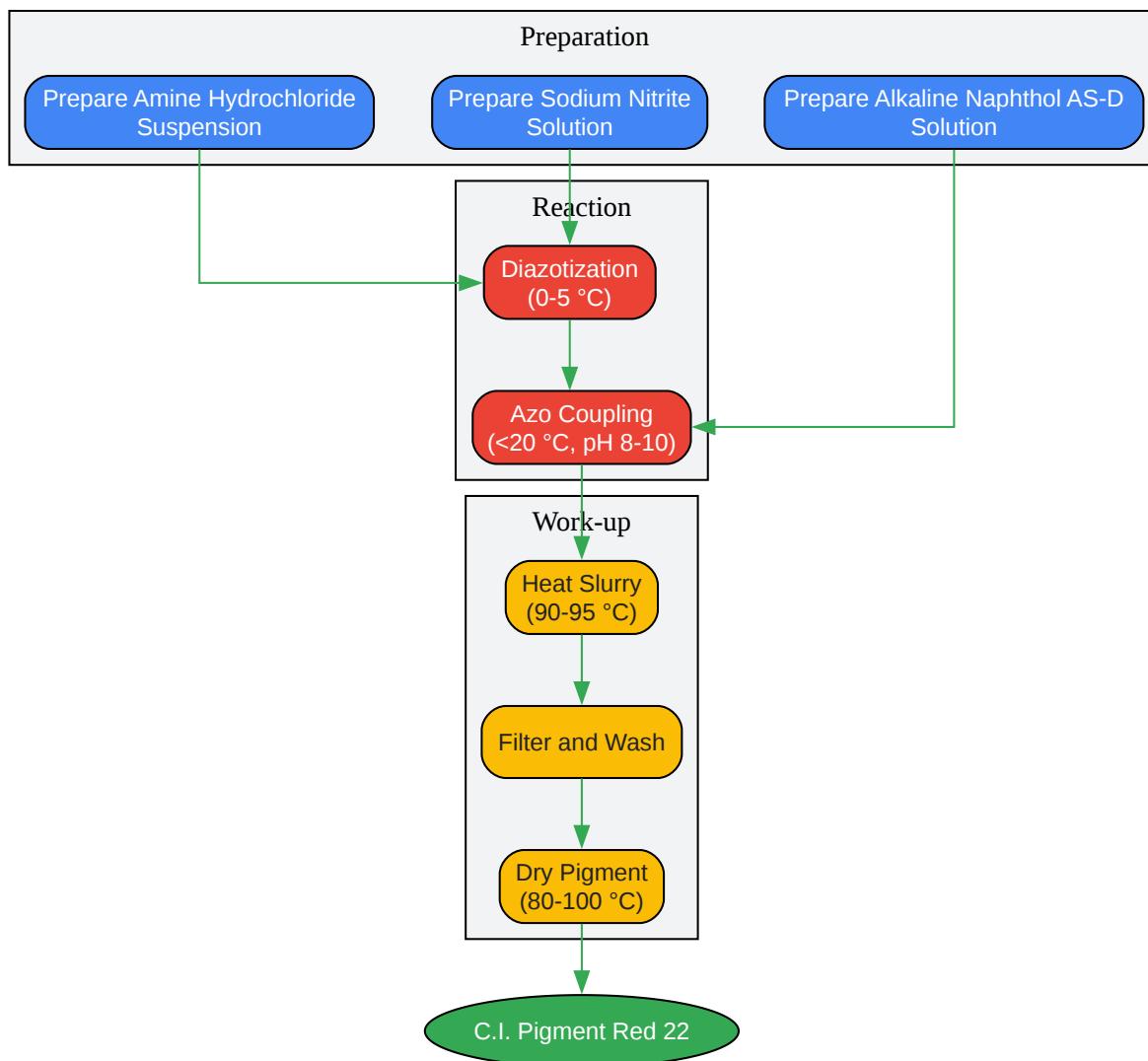
- The resulting diazonium salt solution should be kept cold and used immediately in the coupling reaction.

## Azo Coupling Reaction

Materials:

| Reagent                                   | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
|-------------------------------------------|----------------------|--------------|-------------|
| N-phenyl-3-hydroxy-2-naphthamide          | 263.29               | 26.3         | 0.1         |
| Sodium Hydroxide                          | 40.00                | 8.0          | 0.2         |
| Water (deionized)                         | 18.02                | 400          | -           |
| Acetic Acid (optional, for pH adjustment) | 60.05                | As needed    | -           |

Procedure:


- In a 1 L beaker, dissolve 26.3 g (0.1 mol) of N-phenyl-3-hydroxy-2-naphthamide in 300 mL of water containing 8.0 g (0.2 mol) of sodium hydroxide. Gentle warming may be required to facilitate dissolution.
- Cool the resulting solution to 10-15 °C in an ice bath.
- While stirring vigorously, slowly add the cold diazonium salt solution prepared in the previous step to the Naphthol AS-D solution over approximately 60-90 minutes.
- A red precipitate of **Pigment Red 22** will form immediately.
- Maintain the temperature below 20 °C during the addition. The pH of the reaction mixture should be maintained in the alkaline range (pH 8-10) to facilitate the coupling reaction. Adjust with additional sodium hydroxide solution or acetic acid if necessary.
- After the addition is complete, continue stirring the suspension for 1-2 hours to ensure the completion of the reaction.

## Work-up and Purification

- Heat the pigment slurry to 90-95 °C and maintain this temperature for 30-60 minutes to improve the pigment's crystallinity and fastness properties.
- Allow the slurry to cool to room temperature.
- Filter the precipitate using a Buchner funnel and wash thoroughly with hot water until the filtrate is neutral and free of soluble salts.
- Dry the filter cake in an oven at 80-100 °C to a constant weight.
- The dried product is a fine red powder. The typical yield for this type of reaction is in the range of 90-95%.

## Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

[Click to download full resolution via product page](#)

**Figure 2:** Experimental workflow for the synthesis of C.I. **Pigment Red 22**.

## Safety Considerations

- 2-Methyl-5-nitrobenzenamine: This compound is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
- Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
- Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.
- Diazonium Salts: Potentially explosive when dry. It is crucial to keep the diazonium salt in solution and at low temperatures at all times. Do not attempt to isolate the solid diazonium salt.
- Sodium Hydroxide: Corrosive. Handle with care and appropriate PPE.

## Conclusion

The synthesis of C.I. **Pigment Red 22** from 2-Methyl-5-nitrobenzenamine is a robust and well-established industrial process. By carefully controlling reaction parameters such as temperature, stoichiometry, and pH, a high-quality pigment with desirable coloristic properties can be reliably produced. This technical guide provides a foundational understanding and practical framework for the laboratory-scale synthesis of this important azo pigment. Further optimization of reaction conditions and purification methods may lead to enhanced yields and improved pigment performance characteristics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pigment Red 22 | Fineland Chem [finelandchem.com]
- To cite this document: BenchChem. [Synthesis of Pigment Red 22 from 2-Methyl-5-nitrobenzenamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021831#synthesis-of-pigment-red-22-from-2-methyl-5-nitrobenzenamine]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)